molecular formula C25H40O5 B12780944 Pentaerythritol abietate CAS No. 890028-17-8

Pentaerythritol abietate

Cat. No.: B12780944
CAS No.: 890028-17-8
M. Wt: 420.6 g/mol
InChI Key: DUTZBUOZKIIFTG-XWVZOOPGSA-N
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Description

Pentaerythritol abietate is an ester derived from pentaerythritol and abietic acid. It is a compound known for its use in various industrial applications, particularly as a tackifying agent in adhesives. The compound is valued for its ability to enhance the adhesive properties of materials, making it a crucial component in the production of high-performance adhesives.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentaerythritol abietate is synthesized through an esterification reaction between pentaerythritol and abietic acid. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid or a heteropolyacid quaternary ammonium, under controlled conditions. The process may also employ microwave heating to enhance the reaction rate and yield .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in precise ratios and subjected to high temperatures to facilitate the esterification reaction. The resulting product is then purified through processes such as recrystallization or distillation to obtain the desired purity and quality .

Chemical Reactions Analysis

Types of Reactions: Pentaerythritol abietate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of pentaerythritol and abietic acid. Additionally, it may undergo oxidation and reduction reactions depending on the reagents and conditions used .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of pentaerythritol abietate primarily involves its ability to form stable ester bonds with other compounds. This stability enhances the adhesive properties of materials, making it an effective tackifying agent. The molecular targets and pathways involved in its action are related to its interaction with other chemical compounds, leading to the formation of strong adhesive bonds .

Comparison with Similar Compounds

Properties

CAS No.

890028-17-8

Molecular Formula

C25H40O5

Molecular Weight

420.6 g/mol

IUPAC Name

[3-hydroxy-2,2-bis(hydroxymethyl)propyl] (1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate

InChI

InChI=1S/C25H40O5/c1-17(2)18-6-8-20-19(12-18)7-9-21-23(20,3)10-5-11-24(21,4)22(29)30-16-25(13-26,14-27)15-28/h7,12,17,20-21,26-28H,5-6,8-11,13-16H2,1-4H3/t20-,21+,23+,24+/m0/s1

InChI Key

DUTZBUOZKIIFTG-XWVZOOPGSA-N

Isomeric SMILES

CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)OCC(CO)(CO)CO)C

Canonical SMILES

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)OCC(CO)(CO)CO)C

physical_description

Pellets or Large Crystals, Liquid;  Water or Solvent Wet Solid;  Pellets or Large Crystals

Origin of Product

United States

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